molecular formula C10H11IN4O2 B038917 6-I-ddP CAS No. 120503-37-9

6-I-ddP

Cat. No.: B038917
CAS No.: 120503-37-9
M. Wt: 346.12 g/mol
InChI Key: OAVOLNUBQURQIX-NKWVEPMBSA-N
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Description

6-Iodo-2',3'-dideoxypurine (6-I-ddP) is a halogenated prodrug derivative of 2',3'-dideoxyinosine (ddI), a nucleoside reverse transcriptase inhibitor (NRTI) used in antiviral therapies. The substitution of iodine at the 6-position of the purine ring enhances lipophilicity and modulates enzymatic stability, aiming to improve central nervous system (CNS) delivery. Prodrug design here focuses on optimizing blood-brain barrier (BBB) penetration while ensuring controlled bioconversion to the active metabolite, ddI, via adenosine deaminase (ADA) in brain tissue .

Properties

CAS No.

120503-37-9

Molecular Formula

C10H11IN4O2

Molecular Weight

346.12 g/mol

IUPAC Name

[(2S,5R)-5-(6-iodopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H11IN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1

InChI Key

OAVOLNUBQURQIX-NKWVEPMBSA-N

SMILES

C1CC(OC1CO)N2C=NC3=C2N=CN=C3I

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3I

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CN=C3I

Other CAS No.

120503-37-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

6-I-ddP belongs to a series of 6-halo-dideoxypurines (6-X-ddP), including 6-Cl-ddP (chloro) and 6-Br-ddP (bromo). These analogs share structural similarities but exhibit distinct pharmacokinetic and pharmacodynamic profiles due to halogen electronegativity and atomic size differences.

Table 1: Key Pharmacokinetic Parameters of 6-X-ddP Derivatives

Parameter 6-Cl-ddP 6-Br-ddP This compound
Half-life in brain tissue (min) 19 20 178
Conversion rate in blood Rapid (t₁/₂ < 1 min) Moderate Slow (t₁/₂ > 4 h)
Brain/plasma ratio (30 min) 0.67 0.40 0.48
CSF/plasma ratio (%) 24 (ddG analog) 17 (ddG analog) 8.5 (ddI)
Octanol/water partition coefficient Comparable across analogs (~2.5–3.0 logP)

Bioconversion Efficiency

  • 6-Cl-ddP : Rapid hydrolysis in plasma (t₁/₂ < 1 min) limits systemic exposure but ensures prompt ddI release in the brain. However, excessive conversion reduces prodrug availability for sustained CNS delivery .
  • This compound : Slow conversion in both blood (t₁/₂ > 4 h) and brain tissue (178 min) results in lower ddI brain concentrations (fourfold vs. ddI infusion) but higher brain/plasma ratios (0.48 vs. 0.02 for ddI). This suggests enhanced BBB penetration but delayed therapeutic effect .

CNS Delivery Efficacy

  • In rhesus monkeys, 6-Cl-ddG (a related ddG prodrug) achieved a CSF/plasma ratio of 24%, outperforming 6-I-ddG (17%) and ddG (8.5%). This highlights chloro derivatives’ superior enzymatic activation in the CNS .
  • This compound ’s prolonged half-life in brain tissue (178 min) may favor sustained ddI release, though its slow conversion necessitates higher doses to match 6-Cl-ddP’s efficacy .

Structural and Functional Trade-offs

  • Differences arise from halogen-specific enzyme interactions rather than passive diffusion .
  • Enzymatic Stability : Iodine’s larger atomic size slows ADA-mediated conversion, reducing systemic ddI exposure but prolonging prodrug residence time in the brain. Chloro and bromo analogs, with smaller halogens, undergo faster conversion, balancing rapid efficacy with shorter durations .

Critical Analysis of Research Findings

  • Strengths : Studies consistently demonstrate that 6-halo-ddP prodrugs improve CNS delivery over ddI, with halogen choice critically influencing conversion kinetics and therapeutic outcomes. The 6-Cl-ddP’s rapid action vs. This compound’s sustained release offers flexibility for acute vs. chronic applications .
  • Limitations : Most data derive from rodent or primate models, with human pharmacokinetic studies lacking. Additionally, this compound’s reduced plasma concentrations (due to slow hydrolysis) may complicate dose optimization in clinical settings .

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